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Compound of Interest

Compound Name: 2'-Bromoacetanilide

Cat. No.: B057096 Get Quote

A detailed guide for researchers, scientists, and drug development professionals on the

spectroscopic properties of 2'-Bromoacetanilide and its positional isomers, 3'- and 4'-

Bromoacetanilide. This guide provides a comprehensive comparison of their ¹H NMR, ¹³C

NMR, IR, and Mass Spectrometry data, supported by detailed experimental protocols.

The substitution pattern of the bromine atom on the phenyl ring of bromoacetanilide

significantly influences its electronic environment and, consequently, its spectroscopic

characteristics. Understanding these differences is crucial for the unambiguous identification

and characterization of these isomers in various research and development settings, including

pharmaceutical synthesis and materials science. This guide presents a side-by-side

comparison of the key spectroscopic data for 2'-Bromoacetanilide, 3'-Bromoacetanilide, and

4'-Bromoacetanilide.

Data Presentation: Spectroscopic Data Summary
The following table summarizes the key quantitative data obtained from ¹H NMR, ¹³C NMR,

Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the three bromoacetanilide

isomers.
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Spectroscopic
Technique

2'-
Bromoacetanilide

3'-
Bromoacetanilide

4'-
Bromoacetanilide

¹H NMR (DMSO-d₆,

ppm)

~10.1 (s, 1H, NH),

~7.6 (d, 1H), ~7.4 (t,

1H), ~7.2 (t, 1H), ~7.0

(d, 1H), ~2.1 (s, 3H,

CH₃)

~10.2 (s, 1H, NH),

~7.9 (s, 1H), ~7.5 (d,

1H), ~7.3 (t, 1H), ~7.2

(d, 1H), ~2.1 (s, 3H,

CH₃)

~10.1 (s, 1H, NH),

~7.5 (d, 2H), ~7.4 (d,

2H), ~2.05 (s, 3H,

CH₃)[1]

¹³C NMR (DMSO-d₆,

ppm)

~168 (C=O), ~137 (C-

NH), ~132 (C-Br),

~129, ~128, ~125,

~115 (Ar-C), ~24

(CH₃)

~168 (C=O), ~140 (C-

NH), ~131 (C-Br),

~130, ~126, ~122,

~118 (Ar-C), ~24

(CH₃)

~168 (C=O), ~138 (C-

NH), ~131 (Ar-C),

~121 (Ar-C), ~115 (C-

Br), ~24 (CH₃)

IR (KBr, cm⁻¹)

~3290 (N-H), ~1660

(C=O), ~1580 (C=C),

~750 (C-Br)

~3300 (N-H), ~1670

(C=O), ~1590 (C=C),

~780, ~680 (C-Br)

~3300 (N-H), ~1665

(C=O), ~1585 (C=C),

~820 (C-Br)[2]

Mass Spec. (EI, m/z)

213/215 (M⁺/M⁺+2),

171/173, 134, 92,

43[3]

213/215 (M⁺/M⁺+2),

171/173, 92, 43[4]

213/215 (M⁺/M⁺+2),

171/173, 119, 92,

43[5]

Note: The exact chemical shifts and peak positions can vary slightly depending on the

experimental conditions.

Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques. The

following are detailed methodologies for each key experiment.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 10-20 mg of the bromoacetanilide isomer was dissolved

in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution was filtered through a

glass wool plug into a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz

spectrometer.
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¹H NMR Acquisition: The spectra were acquired with a spectral width of 16 ppm, a relaxation

delay of 1.0 s, and 16 scans. The free induction decay (FID) was Fourier transformed with a

line broadening of 0.3 Hz.

¹³C NMR Acquisition: The spectra were acquired with a spectral width of 240 ppm, a

relaxation delay of 2.0 s, and 1024 scans. Proton decoupling was applied during the

acquisition.

Referencing: The chemical shifts were referenced to the residual solvent peak of DMSO-d₆

at 2.50 ppm for ¹H and 39.52 ppm for ¹³C.

Attenuated Total Reflectance-Fourier Transform Infrared
(ATR-FTIR) Spectroscopy

Sample Preparation: A small amount of the solid bromoacetanilide isomer was placed

directly onto the diamond crystal of the ATR accessory.

Instrumentation: IR spectra were recorded using a PerkinElmer Spectrum Two FT-IR

spectrometer equipped with a UATR accessory.

Acquisition: The spectra were collected in the range of 4000-650 cm⁻¹ with a resolution of 4

cm⁻¹. A total of 16 scans were co-added for each spectrum.

Background Correction: A background spectrum of the clean, empty ATR crystal was

recorded and automatically subtracted from the sample spectrum.

Electron Ionization-Mass Spectrometry (EI-MS)
Sample Introduction: A small amount of the bromoacetanilide isomer was introduced into the

mass spectrometer via a direct insertion probe. The probe was heated to volatilize the

sample.

Instrumentation: Mass spectra were obtained using a Thermo Fisher Scientific DSQ II single

quadrupole GC-MS instrument operating in EI mode.

Ionization: The electron energy was set to 70 eV.[6][7]
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Mass Analysis: The mass analyzer scanned a mass-to-charge ratio (m/z) range of 40-400

amu.

Data Analysis: The resulting mass spectrum was analyzed to identify the molecular ion peak

and the major fragmentation patterns. The characteristic isotopic pattern of bromine (¹⁹Br

and ⁸¹Br in an approximate 1:1 ratio) was used to confirm the presence of a bromine atom in

the molecule and its fragments.

Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of 2'-
Bromoacetanilide and its derivatives.
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Workflow for Spectroscopic Comparison of Bromoacetanilide Isomers
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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